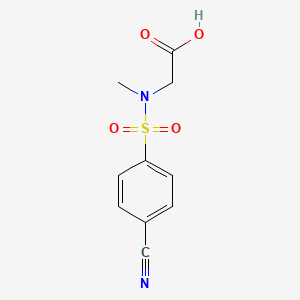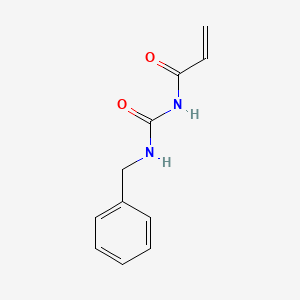
3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Vue d'ensemble
Description
3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, also known as CP-Dioxin, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the dioxin family, which consists of compounds that contain the 1,4-benzodioxin core structure. CP-Dioxin has a wide range of biochemical and physiological effects, and has been used extensively in laboratory experiments for its unique properties.
Applications De Recherche Scientifique
Urea and Urease in Biotechnology and Medicine
Urea-based compounds, including derivatives and inhibitors, play significant roles in biotechnological and medical applications. The study of urea biosensors, for instance, is crucial for detecting and quantifying urea concentration due to its relevance in diagnosing critical diseases related to nitrogen metabolism disorders. Urea biosensors utilize enzyme urease as a bioreceptor element, with recent advances focusing on enhancing their sensitivity through various nanomaterials and conducting polymers (Botewad et al., 2021).
Urease inhibitors have also garnered attention for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. These inhibitors, including urea derivatives, have been explored for their therapeutic applications, indicating a need for further research to fully exploit urease inhibition in medical treatments (Kosikowska & Berlicki, 2011).
Urea Utilization in Agriculture
In agriculture, urea is extensively used as a non-protein nitrogen source for ruminants, highlighting its importance in the nitrogen metabolism of livestock. The regulation of urea metabolism by rumen bacterial urease is a critical area of study, providing insights into strategies for improving urea utilization efficiency in ruminants, thereby enhancing feed protein quality and reducing environmental nitrogen losses (Jin et al., 2018).
Synthetic and Biological Importance of Urea Derivatives
The synthesis and study of urea derivatives, such as 2-(thio)ureabenzothiazoles, have revealed a broad spectrum of biological activities. These compounds are of great interest in medicinal chemistry for their potential therapeutic applications, demonstrating the versatility and importance of urea-based molecules in drug development (Rosales-Hernández et al., 2022).
Environmental and Industrial Applications
Research on urea and its derivatives extends to environmental and industrial applications, particularly in the development of biosensors and as potential candidates for alternative energy sources. For example, the exploration of urea as a hydrogen carrier indicates its potential for sustainable and long-term energy supply, underscoring the compound's significance beyond its traditional uses (Rollinson et al., 2011).
Propriétés
IUPAC Name |
3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-4-3-11(16)15-12(17)14-8-1-2-9-10(7-8)19-6-5-18-9/h1-2,7H,3-6H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBHNJHDGJPWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



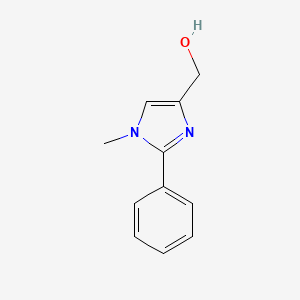

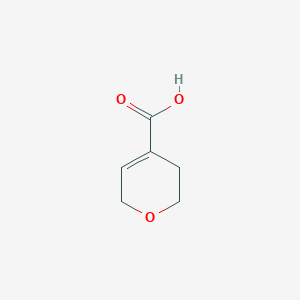
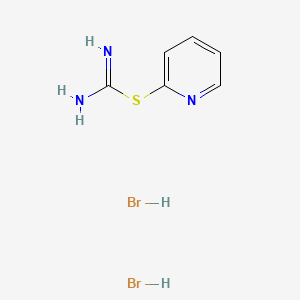

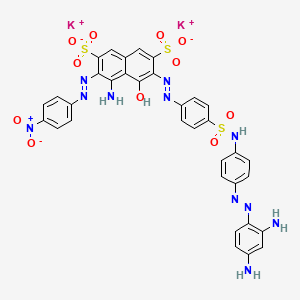
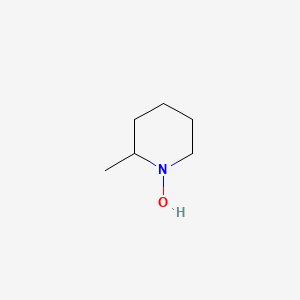
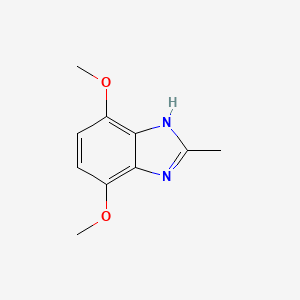
![2,3-Dihydropyrrolo[2,1-b][1,3]thiazole](/img/structure/B3362492.png)

![2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B3362513.png)

